molecular formula C5H9Cl B078099 4-Chloro-1-pentene CAS No. 10524-08-0

4-Chloro-1-pentene

Cat. No. B078099
CAS RN: 10524-08-0
M. Wt: 104.58 g/mol
InChI Key: BIGJOILKRSNJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-pentene is a chemical compound that is used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 120.58 g/mol. This chemical compound is widely used in the field of organic chemistry due to its ability to react with other compounds and form new chemical bonds.

Scientific Research Applications

4-Chloro-1-pentene is used in various scientific research applications. It is used as a starting material in the synthesis of various organic compounds. It is also used in the study of the mechanism of action of enzymes and proteins. It is used as a reagent in the synthesis of chiral compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 4-Chloro-1-pentene is not well understood. It is believed to react with other compounds and form new chemical bonds. It is also believed to interact with enzymes and proteins and affect their activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Chloro-1-pentene are not well understood. It is believed to be toxic to cells and can cause cell death. It is also believed to affect the activity of enzymes and proteins.

Advantages And Limitations For Lab Experiments

4-Chloro-1-pentene has several advantages and limitations for lab experiments. It is a versatile reagent that can be used in the synthesis of various organic compounds. It is also relatively easy to handle and store. However, it is toxic and can be hazardous to handle. It also requires careful handling and disposal.

Future Directions

There are several future directions for the study of 4-Chloro-1-pentene. One direction is the study of its mechanism of action and its interaction with enzymes and proteins. Another direction is the synthesis of new compounds using 4-Chloro-1-pentene as a starting material. Another direction is the study of its toxicity and its effects on cells and organisms. Overall, the study of 4-Chloro-1-pentene has the potential to lead to the development of new drugs and agrochemicals.

Synthesis Methods

4-Chloro-1-pentene can be synthesized by the reaction of 1-pentene with chlorine gas. The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride. The reaction yields 4-Chloro-1-pentene and hydrogen chloride gas. The reaction can be represented as follows:
C5H10 + Cl2 → C5H9Cl + HCl

properties

IUPAC Name

4-chloropent-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl/c1-3-4-5(2)6/h3,5H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGJOILKRSNJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909391
Record name 4-Chloropent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-pentene

CAS RN

10524-08-0
Record name 4-Chloro-1-pentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010524080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloropent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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